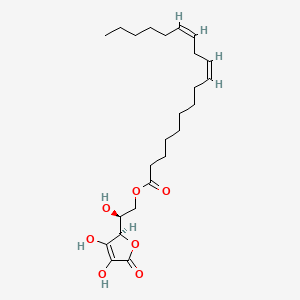
Ascorbyl linoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ascorbyl linoleate is an ester of ascorbic acid (vitamin C) and linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is known for its antioxidant properties and is used in various applications, including food, pharmaceuticals, and cosmetics. This compound is particularly valued for its ability to improve the stability and solubility of ascorbic acid in oil-based formulations, making it a popular ingredient in skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ascorbyl linoleate can be synthesized through enzymatic esterification and transesterification reactions. These reactions typically involve the use of immobilized lipase as a biocatalyst in a non-aqueous medium. The esterification reaction combines ascorbic acid and linoleic acid, while the transesterification reaction involves the exchange of ester groups between ascorbic acid and an ester of linoleic acid .
The reaction conditions for the synthesis of this compound include:
Temperature: Typically around 70°C.
Solvent: Organic solvents such as tert-butanol.
Catalyst: Immobilized lipase (e.g., Novozym 435).
Molar Ratio: A molar ratio of 1:9 (ascorbic acid to linoleic acid) is often used.
Reaction Time: Approximately 1 hour.
Additional Agents: Molecular sieves may be added to remove water formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of biocatalysts like immobilized lipase ensures high efficiency and selectivity, making the process environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ascorbyl linoleate primarily undergoes esterification and transesterification reactions during its synthesis. Additionally, it can participate in oxidation and reduction reactions due to the presence of ascorbic acid, which is a known antioxidant .
Common Reagents and Conditions
Esterification: Ascorbic acid, linoleic acid, immobilized lipase, organic solvent (tert-butanol), molecular sieves.
Transesterification: Ascorbic acid, ester of linoleic acid, immobilized lipase, organic solvent (tert-butanol), molecular sieves.
Major Products
The primary product of these reactions is this compound. Depending on the reaction conditions, other minor products may include unreacted ascorbic acid, linoleic acid, and their respective esters .
Scientific Research Applications
Ascorbyl linoleate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as an antioxidant in various formulations to prevent oxidative degradation.
Biology: Studied for its potential to protect cells from oxidative stress and damage.
Medicine: Investigated for its role in enhancing the stability and bioavailability of ascorbic acid in pharmaceutical formulations.
Industry: Utilized in the food industry as a natural antioxidant to extend the shelf life of products. .
Mechanism of Action
Ascorbyl linoleate exerts its effects primarily through its antioxidant properties. The ascorbic acid component of the compound donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The linoleic acid component enhances the solubility and stability of ascorbic acid in lipid-based formulations, allowing for better penetration and absorption into the skin .
Comparison with Similar Compounds
Ascorbyl linoleate can be compared to other ascorbic acid esters, such as ascorbyl palmitate and ascorbyl oleate. While all these compounds share similar antioxidant properties, this compound is unique due to its higher diffusion coefficient and better permeation into deeper layers of the skin. This makes it particularly effective in topical applications for skincare .
Similar Compounds
Ascorbyl Palmitate: An ester of ascorbic acid and palmitic acid, commonly used in skincare products.
Ascorbyl Oleate: An ester of ascorbic acid and oleic acid, known for its protective effects on cells.
Tetrahexyldecyl Ascorbate: A stable, oil-soluble form of vitamin C used in cosmetic formulations.
Properties
CAS No. |
121869-32-7 |
|---|---|
Molecular Formula |
C24H38O7 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C24H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h6-7,9-10,19,23,25,27-28H,2-5,8,11-18H2,1H3/b7-6-,10-9-/t19-,23+/m0/s1 |
InChI Key |
PRFQZMITZQNIQW-SAMIYVOISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


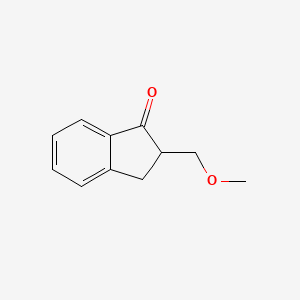
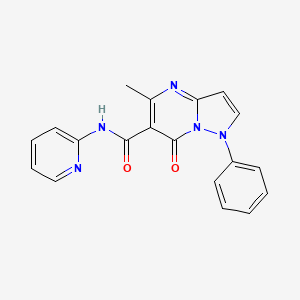
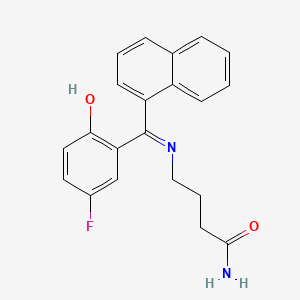
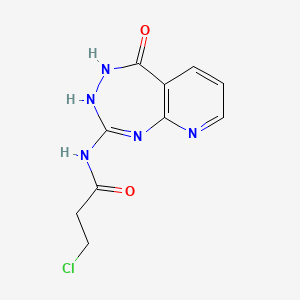
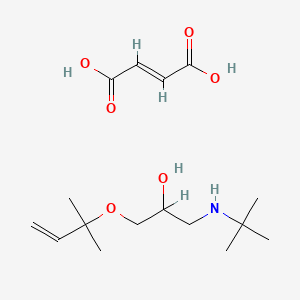
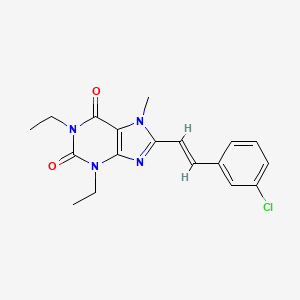
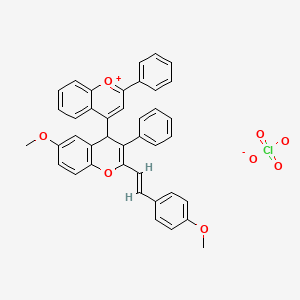
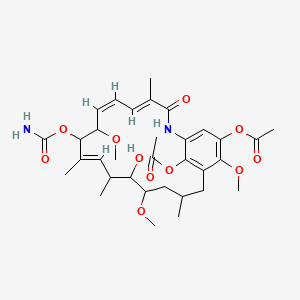
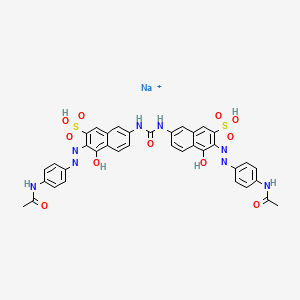
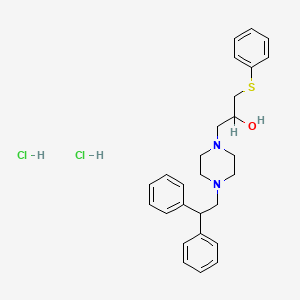
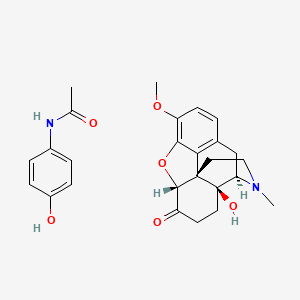
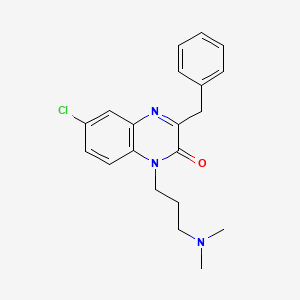
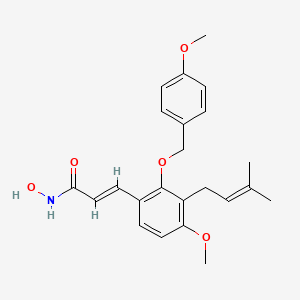
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
